What is Phenytoin-15n2,13c and its primary use in research?
What is Phenytoin-15n2,13c and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phenytoin-15n2,13c, a stable isotope-labeled derivative of the widely used anti-epileptic drug, Phenytoin. This guide will delve into its core properties, primary applications in research, and detailed experimental protocols, with a focus on its role as an internal standard in bioanalytical studies.
Core Concepts: Understanding Phenytoin-15n2,13c
Phenytoin-15n2,13c is a synthetic variant of Phenytoin where two nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N) and one carbon atom is replaced with Carbon-13 (¹³C).[1] This isotopic labeling results in a molecule with a higher molecular weight than the endogenous Phenytoin, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.
The primary use of Phenytoin-15n2,13c in research is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Phenytoin in biological matrices such as plasma and serum.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more accurate and precise measurements.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for Phenytoin and its isotopically labeled counterpart, Phenytoin-15n2,13c.
| Property | Phenytoin | Phenytoin-15n2,13c |
| Molecular Formula | C₁₅H₁₂N₂O₂[3][4] | ¹³CC₁₄H₁₂¹⁵N₂O₂ |
| Molecular Weight | 252.27 g/mol [3][4] | Approximately 255.25 g/mol [5][6] |
| CAS Number | 57-41-0[3] | 78213-26-0 |
| Melting Point | 293-295 °C[7] | Not explicitly available, but expected to be very similar to Phenytoin. |
| Appearance | Fine white or almost white crystalline powder.[4] | Not explicitly available, but expected to be a solid. |
Experimental Protocols: Bioanalytical Quantification of Phenytoin
The use of Phenytoin-15n2,13c as an internal standard is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Phenytoin.[1] Below are detailed methodologies for a typical LC-MS/MS based bioanalytical assay.
Sample Preparation
The goal of sample preparation is to extract Phenytoin and the internal standard from the biological matrix while removing interfering substances. Common techniques include:
-
Protein Precipitation (PPT):
-
To 50 µL of plasma/serum sample, add 100 µL of a solution of Phenytoin-15n2,13c in a protein precipitating solvent (e.g., acetonitrile or methanol).[8]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[8]
-
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma/serum sample, add a known amount of Phenytoin-15n2,13c internal standard solution.
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma/serum sample, spiked with Phenytoin-15n2,13c, onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of Phenytoin.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate of around 0.4-1 mL/min is common.
-
Injection Volume: Typically 5-10 µL.[8]
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
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Phenytoin: The precursor ion [M+H]⁺ at m/z 253.1 is fragmented to a product ion, often m/z 182.3.[9]
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Phenytoin-15n2,13c: The precursor ion [M+H]⁺ at m/z 256.1 (or similar, depending on the exact labeling) is fragmented to a specific product ion. For example, a commonly used deuterated internal standard, Phenytoin-d10, has a transition of m/z 263.3 → 192.2.[9] For Phenytoin-13C,15N2, a transition of m/z 254.0 → 210.1 has been reported.[10]
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Signaling Pathways and Mechanism of Action of Phenytoin
The primary mechanism of action of Phenytoin is the blockade of voltage-gated sodium channels in neurons.[11] By binding to the channel in its inactive state, Phenytoin slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, which is a hallmark of seizures.[11]
While the principal action is on sodium channels, research has shown that Phenytoin can also have secondary effects on other ion channels and neurotransmitter systems.[11]
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Calcium Channels: Phenytoin has been shown to inhibit voltage-gated calcium channels, which may contribute to its anticonvulsant effects.[12][13][14][15] This inhibition can reduce the influx of calcium into neurons, thereby decreasing neurotransmitter release.
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Neurotransmitter Modulation: Some studies suggest that Phenytoin may influence the uptake and release of neurotransmitters. For instance, it has been shown to inhibit the uptake of norepinephrine and facilitate the uptake of the inhibitory neurotransmitter GABA.[16]
Visualizations
Experimental Workflow for Phenytoin Quantification
Caption: Workflow for the quantification of Phenytoin in biological samples.
Simplified Signaling Pathway of Phenytoin's Action
Caption: Phenytoin's primary and secondary mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin [webbook.nist.gov]
- 4. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Phenytoin Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [chemsrc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 12. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of phenytoin, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of anticonvulsants. Role of the differential effects on the active uptake of putative neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
